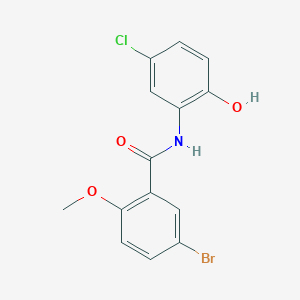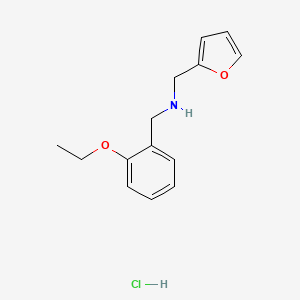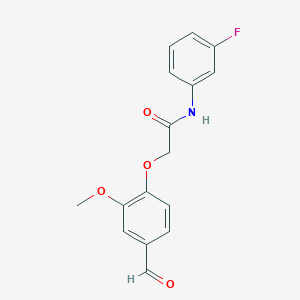
N-(3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Overview
Description
N-(3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C16H14FNO4 and its molecular weight is 303.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.09068609 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligands for Peripheral Benzodiazepine Receptors
N-(3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide and its derivatives have been synthesized and evaluated as potential radioligands for peripheral benzodiazepine receptors (PBR). These compounds, such as [(18)F]-FMDAA1106 and [(18)F]FEDAA1106, exhibit high radioactivity in regions with the highest PBR density, like the olfactory bulb in rat brains, making them suitable for brain imaging and neurological research (Zhang et al., 2003).
Synthesis and Characterization
The chemical has been utilized in the synthesis of novel compounds, for instance, the development of various 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides. These novel compounds, synthesized using primary compounds like 3-fluoro-4-cyanophenol, have been characterized through elemental analysis, IR, and 1H NMR, contributing to the development of new chemical entities (Yang Man-li, 2008).
Development of Anticancer Agents
This compound derivatives have shown potential in the development of anticancer agents. Compounds with substituted phenoxyacetamide derivatives were synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic activities. Some compounds, such as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited significant anticancer properties, highlighting their potential therapeutic applications (Rani et al., 2014).
Applications in Immune Response Modulation
The compound has been studied for its ability to modulate the immune response to tumors. A novel synthetic compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), has been shown to modify the reactivity of lymphoid cell populations affected by tumor growth. This compound can enhance the response of lymphocytes and macrophages to tumor cells, indicating its potential in immunotherapy and cancer treatment (Wang et al., 2004).
Synthesis of Novel Derivatives
The chemical forms the basis for synthesizing various novel derivatives. For example, synthesis of new 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid has been achieved, which were then evaluated for antimicrobial activities against several strains of microbes. This research contributes to the development of new antimicrobial agents (Noolvi et al., 2016).
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c1-21-15-7-11(9-19)5-6-14(15)22-10-16(20)18-13-4-2-3-12(17)8-13/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVLNMYVJOEHAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine;hydrochloride](/img/structure/B4409200.png)
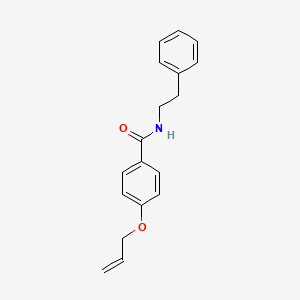
![4-{[(3-phenylpropyl)amino]carbonyl}phenyl propionate](/img/structure/B4409212.png)
![N-(3,4-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409215.png)
![N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-1-phenylethanamine;hydrochloride](/img/structure/B4409222.png)
![2-[2-[2-(3-Methylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride](/img/structure/B4409227.png)
![4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one;hydrochloride](/img/structure/B4409242.png)
![2-[4-(acetylamino)phenoxy]-N-(4-isopropylphenyl)acetamide](/img/structure/B4409250.png)
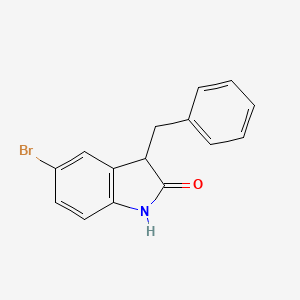
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-ethylbenzamide](/img/structure/B4409262.png)

